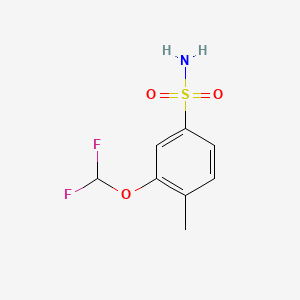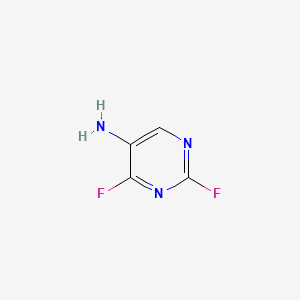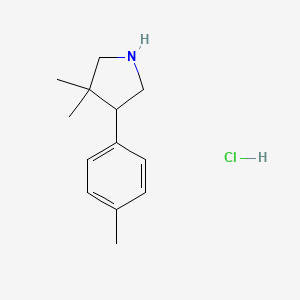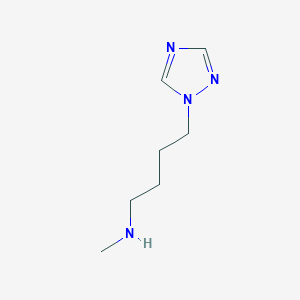
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine typically involves the reaction of a suitable amine with a triazole derivative. One common method is the alkylation of 1H-1,2,4-triazole with n-Methyl-4-chlorobutan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
科学的研究の応用
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced catalytic activity and stability.
作用機序
The mechanism of action of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like aromatase, which is involved in estrogen biosynthesis . This inhibition can lead to reduced estrogen levels, thereby slowing the growth of estrogen-dependent cancer cells. In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones that regulate shoot branching and root architecture .
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with promising cytotoxic activity against cancer cell lines.
Uniqueness
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in both medicinal and agricultural research.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3 |
InChIキー |
DNGYZWZRIBTUBY-UHFFFAOYSA-N |
正規SMILES |
CNCCCCN1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


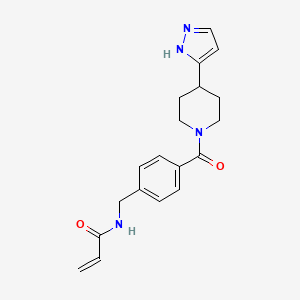

![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
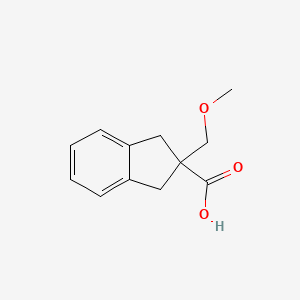
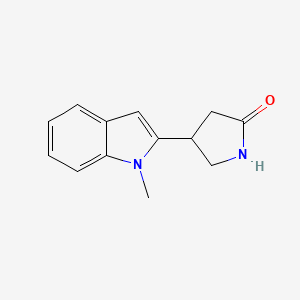
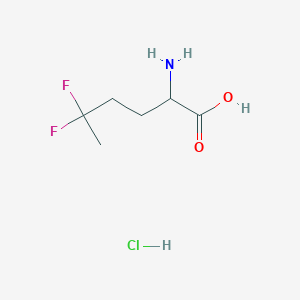
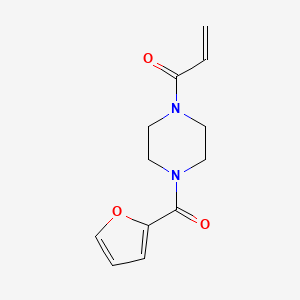
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)

